Quinoxalin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

quinoxalin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWAEZWWQFSEJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00279557 | |

| Record name | Quinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5424-05-5 | |

| Record name | 5424-05-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44679 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5424-05-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | quinoxalin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Quinoxalin-2-amine: Chemical Structure, Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxalin-2-amine, a heterocyclic aromatic organic compound, serves as a crucial scaffold in medicinal chemistry and drug discovery. Its unique structural features, comprising a fused benzene and pyrazine ring with an amino substituent, confer a diverse range of biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis methodologies, and known biological activities of this compound, with a focus on its relevance to researchers and professionals in the field of drug development.

Chemical Structure and Identification

This compound is characterized by a bicyclic heteroaromatic system. The arrangement of its atoms and bonds can be represented in various ways for clear identification and computational analysis.

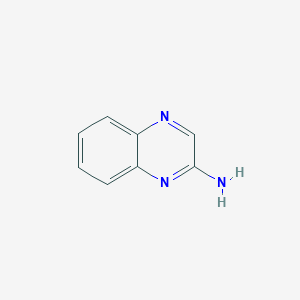

Chemical Structure Diagram:

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 5424-05-5[1] |

| Chemical Formula | C₈H₇N₃ |

| Molecular Weight | 145.16 g/mol [1] |

| SMILES | NC1=CN=C2C=CC=CC2=N1 |

| InChIKey | YOWAEZWWQFSEJD-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, formulation, and behavior in biological systems.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| Physical State | Solid | [1] |

| Melting Point | 155-157 °C | [1] |

| Boiling Point | 297.6 ± 20.0 °C (Predicted) | [1] |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

Synthesis of this compound

The synthesis of this compound and its derivatives is a well-established area of organic chemistry. A common and efficient method involves the condensation of o-phenylenediamines with α-dicarbonyl compounds or their equivalents.

Experimental Protocol: One-Pot Synthesis of 2-Aminoquinoxalines

A highly efficient, one-pot, two-step synthesis of 2-aminoquinoxalines has been developed utilizing the sequential reactions of ortho-phenylenediamines with aldehydes mediated by cyanide under aerobic oxidation conditions.[2][3][4]

Materials:

-

Ortho-phenylenediamine

-

Aldehyde (various aliphatic and aromatic aldehydes can be used)

-

Sodium cyanide (NaCN)

-

Solvent (e.g., Methanol)

-

Air (as the oxidant)

Procedure:

-

To a solution of ortho-phenylenediamine in methanol, add the desired aldehyde.

-

Add a catalytic amount of sodium cyanide to the mixture.

-

Stir the reaction mixture at room temperature under an air atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by removing the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel to afford the pure 2-aminoquinoxaline.

This protocol is advantageous due to its operational simplicity, high yields, and applicability to a wide range of substrates.[2]

Caption: Workflow for the one-pot synthesis of 2-aminoquinoxalines.

Biological Activity and Signaling Pathways

The quinoxaline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a multitude of biologically active compounds.[5] Quinoxaline derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.

While specific data on the direct biological targets and signaling pathways of the parent this compound are limited in publicly available literature, extensive research on its derivatives provides significant insights into its potential mechanisms of action.

Anticancer Activity

Numerous quinoxaline derivatives have been investigated for their anticancer properties. A notable mechanism of action for some of these compounds is the dual inhibition of the Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) signaling pathways.[6] This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[6]

Caption: Inhibition of the PI3K/mTOR signaling pathway by quinoxaline derivatives.

Antimicrobial and Antiviral Activity

Quinoxaline derivatives have also been reported to possess significant antimicrobial and antiviral activities. For instance, certain derivatives of quinoxaline-2-carboxylic acid 1,4-dioxides have shown potent antimycobacterial activity, with a proposed mechanism involving DNA damage. The broad-spectrum activity of quinoxalines makes them attractive candidates for the development of new anti-infective agents.

Conclusion

This compound is a versatile heterocyclic compound with a rich chemical profile and significant potential in drug discovery. Its straightforward synthesis and the diverse biological activities exhibited by its derivatives underscore its importance as a key building block for the development of novel therapeutic agents. Further research into the specific molecular targets and signaling pathways of the parent this compound is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding for researchers and scientists to build upon in their quest for innovative drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

Quinoxalin-2-amine: A Technical Guide for Researchers

For immediate release: A comprehensive technical overview of Quinoxalin-2-amine, including its chemical identifiers, synthetic protocols, and biological significance, particularly focusing on its role in modulating key signaling pathways relevant to drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Data Summary

Quantitative data for this compound is summarized in the table below, providing a quick reference for key identifiers and properties.

| Parameter | Value | Reference |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 5424-05-5 | [2][3][4] |

| Molecular Formula | C₈H₇N₃ | [1] |

| Molecular Weight | 145.165 g/mol | [1] |

| Synonyms | 2-Aminoquinoxaline, 2-quinoxalinylamine | [2][3] |

Synthetic Protocols

The synthesis of quinoxaline derivatives is a well-established area of organic chemistry. A general and efficient method for the preparation of quinoxalines involves the condensation of 1,2-diamines with α-dicarbonyl compounds.

Example Protocol: Synthesis of 2-Phenylquinoxaline

This protocol describes a simple and efficient methodology for the preparation of a quinoxaline derivative using pyridine as a catalyst.[5]

Materials:

-

1,2-diaminobenzene

-

Phenacyl bromide

-

Pyridine

-

Tetrahydrofuran (THF)

Procedure:

-

An equimolar amount of 1,2-diaminobenzene and phenacyl bromide are reacted in tetrahydrofuran.

-

Pyridine is added to the mixture as a catalyst.

-

The reaction is carried out at room temperature and is typically complete within 2 hours.

-

The resulting product, 2-phenylquinoxaline, is then isolated.

This method is noted for its simplicity, clean reaction profile, and applicability to a variety of reactants.[5]

Biological Activity and Signaling Pathways

Quinoxaline derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[6] A notable area of research is their activity as kinase inhibitors.

Inhibition of Apoptosis Signal-Regulating Kinase 1 (ASK1)

Certain quinoxaline derivatives have been identified as potent inhibitors of Apoptosis Signal-Regulating Kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[7][8] ASK1 is activated by various stressors, such as oxidative stress and inflammatory cytokines, and its activation leads to a downstream cascade involving MKK3/6 and MKK4/7, which in turn activate p38 and JNK, respectively. This pathway is implicated in apoptosis, inflammation, and fibrosis.[7]

The inhibition of ASK1 by quinoxaline derivatives presents a promising therapeutic strategy for diseases where this pathway is dysregulated, such as non-alcoholic steatohepatitis (NASH) and other inflammatory conditions.[7][8]

Below is a diagram illustrating the ASK1 signaling pathway and the point of inhibition by quinoxaline derivatives.

Caption: ASK1 signaling pathway and inhibition by quinoxaline derivatives.

Experimental Protocols for Biological Evaluation

To assess the biological activity of novel quinoxaline derivatives, standardized in vitro assays are crucial. The following are generalized protocols for evaluating anticancer activity.

Protocol 1: Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of a compound on cancer cell lines.

Materials:

-

Cancer cell line (e.g., MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (quinoxaline derivative) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivative. Include a vehicle control (solvent only).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[9]

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol is used to determine the inhibitory activity of a compound against a specific kinase, such as ASK1.

Materials:

-

Recombinant human kinase (e.g., GSK-3β)

-

Kinase substrate

-

ATP

-

Test compound (quinoxaline derivative)

-

Assay buffer

-

Detection reagent (e.g., Z'-LYTE™ Kinase Assay Kit)

-

Microplate reader

Procedure:

-

Reaction Setup: In a multi-well plate, combine the kinase, substrate, and varying concentrations of the test compound in the assay buffer.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at a specific temperature for a defined period to allow for substrate phosphorylation.

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This typically involves a fluorescence-based readout.

-

Measurement: Measure the signal using a microplate reader.

-

Data Analysis: The inhibitory activity is determined by the change in signal relative to the control (no inhibitor). The IC₅₀ value is calculated from a dose-response curve.[10]

References

- 1. This compound | CAS [matrix-fine-chemicals.com]

- 2. 2-Aminoquinoxaline | C8H7N3 | CID 224573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 5424-05-5 [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. acgpubs.org [acgpubs.org]

- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 7. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Physical properties of 2-aminoquinoxaline (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-aminoquinoxaline, a heterocyclic amine of significant interest in medicinal chemistry and materials science. Understanding these fundamental characteristics is crucial for its application in synthesis, formulation, and biological screening. This document outlines its melting point and solubility, provides detailed experimental protocols for their determination, and includes a workflow diagram for the characterization of physical properties.

Core Physical Properties

2-Aminoquinoxaline presents as a light yellow solid at room temperature.[1] Its key physical properties are summarized below, providing a foundational dataset for laboratory and developmental work.

Data Presentation

The quantitative and qualitative physical data for 2-aminoquinoxaline are presented in Table 1.

| Property | Value | Solvents |

| Melting Point | 155-157 °C | Not Applicable |

| Solubility | Slightly Soluble | DMSO, Methanol |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail standardized methodologies for ascertaining the melting point and solubility of 2-aminoquinoxaline.

Melting Point Determination: Capillary Method

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound. The capillary method is a widely adopted and reliable technique for this measurement.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry 2-aminoquinoxaline is finely powdered using a mortar and pestle. This ensures efficient heat transfer within the sample.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

-

Measurement:

-

The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

A rapid heating rate (5-10 °C per minute) is initially used to determine an approximate melting range.

-

The apparatus is allowed to cool to at least 20 °C below the approximate melting point.

-

A new sample is prepared and heated at a slower rate (1-2 °C per minute) near the expected melting point.

-

-

Data Recording: The temperature at which the first crystal begins to melt (onset) and the temperature at which the last crystal melts (clear point) are recorded. This range represents the melting point of the sample. For a pure compound, this range is typically narrow.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a specific solvent. This method ensures that the solvent is fully saturated with the solute.

Apparatus and Reagents:

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker with a temperature-controlled environment

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Chosen solvents (e.g., DMSO, Methanol, Water)

Procedure:

-

Preparation: An excess amount of solid 2-aminoquinoxaline is added to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: The vials are securely sealed and placed in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). The mixture is agitated for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, the vials are left undisturbed to allow the excess solid to sediment. The supernatant is then carefully withdrawn and filtered through a syringe filter to remove any undissolved particles.

-

Quantification: The concentration of 2-aminoquinoxaline in the clear, filtered solution is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

HPLC: A precise volume of the filtrate is injected into the HPLC system. The concentration is calculated by comparing the peak area of the sample to a standard curve prepared with known concentrations of 2-aminoquinoxaline.

-

UV-Vis Spectrophotometry: The filtrate is diluted to a concentration within the linear range of a pre-established calibration curve. The absorbance is measured at the wavelength of maximum absorbance (λmax) for 2-aminoquinoxaline, and the concentration is determined from the calibration curve.

-

-

Data Analysis: The experiment should be performed in triplicate to ensure the results are reproducible. The average concentration is reported as the solubility of 2-aminoquinoxaline in the specified solvent at the given temperature.[2]

Visualization of Experimental Workflow

The logical sequence of operations for characterizing the physical properties of a chemical compound like 2-aminoquinoxaline is a critical aspect of experimental design. The following diagram, generated using the DOT language, illustrates this workflow.

References

The Unveiling of a Privileged Scaffold: A Technical Guide to the Basic Reactivity of Quinoxalin-2-amine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxaline scaffold, a fused bicyclic heteroaromatic system composed of a benzene and a pyrazine ring, is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of biological activities, including but not limited to anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] Within this versatile family, the quinoxalin-2-amine core represents a particularly valuable building block. The presence of the amino group at the 2-position not only provides a handle for a multitude of chemical transformations but also significantly influences the electronic properties and reactivity of the entire quinoxaline ring system. This in-depth technical guide serves to elucidate the fundamental reactivity of the this compound scaffold, providing a comprehensive resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Core Physicochemical Properties

The reactivity of the this compound scaffold is intrinsically linked to its electronic nature and basicity. The quinoxaline ring system is inherently electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the C-2 and C-3 positions of the pyrazine ring. The introduction of an electron-donating amino group at the C-2 position modulates this reactivity.

Basicity

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa of Conjugate Acid (approx.) |

| This compound | C₈H₇N₃ | 145.16 | ~3 |

| 2-Aminopyrazine | C₄H₅N₃ | 95.10 | 3.01 |

| Aniline | C₆H₇N | 93.13 | 4.6 |

Synthesis of the this compound Scaffold

The primary and most versatile method for the synthesis of the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[8][9] To obtain this compound, a common strategy is to first synthesize a precursor such as quinoxalin-2(1H)-one or 2-chloroquinoxaline, which can then be converted to the desired amine.

Experimental Protocol: Synthesis of Quinoxalin-2(1H)-one

This protocol describes a general method for the synthesis of quinoxalin-2(1H)-ones, which are key precursors to quinoxalin-2-amines.

Materials:

-

o-Phenylenediamine derivative (1.0 eq)

-

α-Ketoester (e.g., ethyl glyoxalate, ethyl pyruvate) (1.0 eq)

-

Ethanol or Acetic Acid

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

Dissolve the o-phenylenediamine derivative in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

-

Add the α-ketoester to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Key Reactivity Profile

The this compound scaffold exhibits a rich and diverse reactivity, allowing for functionalization at the exocyclic amino group, the C-3 position of the quinoxaline ring, and the benzene ring.

Reactions at the Amino Group

The exocyclic amino group behaves as a typical, albeit weakly basic, aromatic amine and can undergo a variety of common transformations.

The nitrogen atom of the amino group can be alkylated or acylated using standard procedures to introduce a wide range of substituents, which is crucial for structure-activity relationship (SAR) studies.

Experimental Protocol: General N-Acylation of this compound

Materials:

-

This compound (1.0 eq)

-

Acylating agent (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

-

Base (e.g., pyridine, triethylamine) (1.2 eq)

-

Anhydrous aprotic solvent (e.g., dichloromethane, THF)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve this compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add the base to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add the acylating agent dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups at the 2-position via Sandmeyer-type reactions.[10][11][12][13][14][15]

Experimental Protocol: Diazotization of this compound and Subsequent Halogenation (Sandmeyer Reaction)

Materials:

-

This compound (1.0 eq)

-

Sodium nitrite (NaNO₂) (1.1 eq)

-

Hydrochloric acid (HCl) or Hydrobromic acid (HBr)

-

Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr)

-

Ice

-

Beaker

Procedure:

-

Suspend this compound in an aqueous solution of the corresponding hydrohalic acid (HCl or HBr) and cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.

-

Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

In a separate flask, dissolve the copper(I) halide in the corresponding concentrated hydrohalic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) halide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

-

Cool the mixture and extract the product with a suitable organic solvent.

-

Wash the organic layer, dry it, and remove the solvent to obtain the crude 2-haloquinoxaline, which can be further purified.

Reactions at the Quinoxaline Core

The electron-deficient nature of the quinoxaline ring makes it susceptible to nucleophilic attack. While the parent this compound is not activated for SNAr, a halogen atom at the C-3 position can be readily displaced by various nucleophiles.

Electrophilic substitution on the quinoxaline ring is generally difficult due to its electron-deficient character. Reactions such as nitration require harsh conditions and typically occur on the benzene portion of the scaffold. The directing effect of the amino group at C-2 would favor substitution at the C-5 and C-7 positions, although the overall deactivation of the ring system remains a significant barrier.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the this compound scaffold. For these reactions to proceed, a halogen atom is typically required on the quinoxaline ring.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-quinoxalin-2-amine

This protocol outlines a general procedure for the Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group at the C-3 position.

Materials:

-

3-Bromo-quinoxalin-2-amine (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Schlenk flask or similar reaction vessel for inert atmosphere reactions

Procedure:

-

To a Schlenk flask, add 3-bromo-quinoxalin-2-amine, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and add water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the desired 3-aryl-quinoxalin-2-amine.

Table 2: Summary of Key Reactions and Typical Yields

| Reaction Type | Substrate | Reagents | Product | Typical Yield (%) |

| N-Acylation | This compound | Acetyl chloride, Pyridine | N-(quinoxalin-2-yl)acetamide | Good to Excellent |

| Sandmeyer (Chlorination) | This compound | 1. NaNO₂, HCl; 2. CuCl | 2-Chloroquinoxaline | Moderate to Good |

| Suzuki Coupling | 3-Bromo-quinoxalin-2-amine | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 3-Phenyl-quinoxalin-2-amine | Good to Excellent |

Biological Relevance and Signaling Pathways

Quinoxaline derivatives are well-recognized for their ability to interact with various biological targets, particularly protein kinases. The this compound scaffold can serve as a crucial pharmacophore for designing potent and selective kinase inhibitors.

PI3K/Akt/mTOR Signaling Pathway

A significant number of quinoxaline-based compounds have been developed as inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[16]

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoxaline derivatives.

Conclusion

The this compound scaffold is a privileged structure in medicinal chemistry, offering a unique combination of chemical tractability and biological relevance. Its reactivity profile, characterized by the interplay between the electron-deficient quinoxaline core and the electron-donating amino group, provides a rich platform for the synthesis of diverse compound libraries. A thorough understanding of its fundamental reactions, as outlined in this guide, is essential for the rational design and development of novel quinoxaline-based therapeutics. The detailed protocols and reactivity data presented herein are intended to empower researchers to fully exploit the synthetic potential of this remarkable scaffold in their quest for new and improved medicines.

References

- 1. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Aminopyrazine(5049-61-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. youtube.com [youtube.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. quora.com [quora.com]

- 8. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acgpubs.org [acgpubs.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 12. Sandmeyer Reaction [organic-chemistry.org]

- 13. Diazotisation [organic-chemistry.org]

- 14. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Photochemical alkylation of quinoxalin-2(1H)-ones with N,N,N′,N′-tetraalkylethylenediamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic Profile of Quinoxalin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic data for quinoxalin-2-amine, a key heterocyclic compound with significant interest in medicinal chemistry and materials science. This document is intended to serve as a comprehensive resource, presenting quantitative NMR data, detailed experimental protocols, and a structural representation to aid in the characterization and utilization of this molecule.

Spectroscopic Data

The structural elucidation of this compound relies heavily on ¹H and ¹³C NMR spectroscopy. The following tables summarize the chemical shifts (δ) in parts per million (ppm) for the key nuclei.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 8.35 | s |

| H-5 | 7.85 | dd |

| H-6 | 7.35 | ddd |

| H-7 | 7.62 | ddd |

| H-8 | 7.75 | dd |

| NH₂ | 6.85 | s (br) |

Note: The chemical shift of the amine (NH₂) protons can be broad and may vary with solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 154.5 |

| C-3 | 141.0 |

| C-4a | 139.5 |

| C-5 | 128.8 |

| C-6 | 125.0 |

| C-7 | 129.5 |

| C-8 | 126.5 |

| C-8a | 138.0 |

Experimental Protocols

The acquisition of high-quality NMR data is fundamental for accurate structural analysis. Below is a representative experimental protocol for obtaining ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR analysis.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for quinoxaline derivatives.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the selected deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid in dissolution.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm, is typically added.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion and resolution.

-

Tuning and Shimming: The spectrometer probe must be tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field homogeneity is then optimized by shimming on the sample to ensure sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically employed.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are generally sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) is often required to obtain a spectrum with an adequate signal-to-noise ratio.

-

Data Processing

The raw free induction decay (FID) signal is processed to generate the final spectrum. This involves:

-

Fourier Transformation: Converts the time-domain data (FID) into the frequency-domain spectrum.

-

Phasing: Correction of the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Flattening of the baseline of the spectrum.

-

Referencing: Calibration of the chemical shift axis using the internal standard (TMS at 0.00 ppm).

-

Integration: Determination of the relative areas of the peaks in the ¹H NMR spectrum, which correspond to the relative number of protons.

Structural Visualization

The following diagram illustrates the molecular structure of this compound with numbering for the proton and carbon atoms, providing a clear reference for the interpretation of the NMR data.

Caption: Molecular structure of this compound.

An In-depth Technical Guide to Quinoxalin-2-amine: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxalin-2-amine, a heterocyclic aromatic amine, serves as a pivotal scaffold in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for the synthesis and characterization of quinoxaline derivatives, and an exploration of its potential biological significance through the lens of key signaling pathways. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to explore the therapeutic potential of this important chemical entity.

Core Properties of this compound

This compound is a solid, light yellow compound at room temperature. Its fundamental molecular and physical properties are summarized in the table below, providing a baseline for its use in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇N₃ | [1] |

| Molecular Weight | 145.16 g/mol | [1] |

| Appearance | Solid | |

| Purity | 97% | |

| Storage Temperature | 2-8°C, under inert atmosphere, in the dark | |

| Melting Point | 155-157°C | |

| InChI Key | YOWAEZWWQFSEJD-UHFFFAOYSA-N | [1] |

Synthesis and Characterization

The synthesis of the quinoxaline scaffold is a well-established process in organic chemistry, typically involving the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. The following protocol provides a general method for the synthesis of quinoxaline derivatives.

Experimental Protocol: Synthesis of Quinoxaline Derivatives

Materials:

-

o-Phenylenediamine (1.0 mmol)

-

1,2-dicarbonyl compound (e.g., benzil) (1.0 mmol)

-

Ethanol (10 mL)

-

Glacial Acetic Acid (catalytic amount)

Procedure:

-

Dissolve o-phenylenediamine and the 1,2-dicarbonyl compound in ethanol in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum.

Analytical Characterization

The synthesized quinoxaline derivatives should be characterized using standard analytical techniques to confirm their structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure. Protons on the quinoxaline core typically resonate in the aromatic region (δ 7.5-9.5 ppm).

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Biological Activity and Signaling Pathways

Quinoxaline derivatives have garnered significant attention for their wide range of biological activities, including anticancer and anti-inflammatory properties. This activity is often attributed to their ability to inhibit protein kinases involved in critical cellular signaling pathways.

Potential Kinase Inhibition

Quinoxaline-based compounds have been identified as inhibitors of several kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Apoptosis Signal-regulating Kinase 1 (ASK1).

-

VEGFR-2: A key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[2][3][4][5][6] Inhibition of VEGFR-2 can disrupt this process and is a validated strategy in cancer therapy.

-

ASK1: A member of the mitogen-activated protein kinase (MAPK) pathway that is activated by cellular stresses such as oxidative stress.[7][8][9][10][11] Overactivation of the ASK1 pathway is implicated in various diseases, including cancer and inflammatory conditions.

Signaling Pathway Diagrams

The following diagrams illustrate the simplified signaling pathways of VEGFR-2 and ASK1, highlighting potential points of inhibition by quinoxaline derivatives.

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound and its derivatives, standardized in vitro assays are employed. The following protocols provide a framework for evaluating cytotoxicity and kinase inhibitory potential.

Experimental Protocol: Cytotoxicity (MTT) Assay

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Materials:

-

Human cancer cell line (e.g., A549, HCT116)

-

96-well plates

-

Complete culture medium

-

This compound (or derivative) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[12]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with solvent only).[12]

-

Incubation: Incubate the plate for 48-72 hours.[12]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours until formazan crystals are visible.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value from the dose-response curve.[12]

Experimental Protocol: In Vitro Kinase Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

-

Recombinant kinase (e.g., VEGFR-2, ASK1)

-

Kinase-specific substrate

-

ATP (Adenosine triphosphate)

-

Kinase buffer

-

This compound (or derivative)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

-

Reaction Setup: In a suitable assay plate, combine the recombinant kinase, its substrate, and the test compound at various concentrations in the kinase buffer.

-

Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop Reaction and Detect: Stop the reaction and detect the amount of ADP produced (or substrate phosphorylated) using a detection reagent according to the manufacturer's protocol.

-

Data Analysis: Measure the signal (e.g., luminescence) and calculate the percentage of kinase inhibition for each compound concentration. Determine the IC₅₀ value from the dose-response curve.

Safety and Handling

Quinoxaline and its derivatives should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.[13][14][15]

-

Handling: Use in a well-ventilated area. Avoid breathing dust.[13][14][15] Do not eat, drink, or smoke when handling.[13][14]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]

-

Disposal: Dispose of waste in accordance with local regulations.[14]

Hazard Statements for this compound:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Conclusion

This compound represents a valuable starting point for the design and synthesis of novel therapeutic agents. Its core structure is amenable to chemical modification, allowing for the exploration of a vast chemical space to optimize potency and selectivity against various biological targets. The experimental protocols and biological context provided in this guide offer a solid foundation for researchers to further investigate the potential of this compound and its derivatives in drug discovery and development.

References

- 1. This compound | CAS [matrix-fine-chemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. commerce.bio-rad.com [commerce.bio-rad.com]

- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ASK1 - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. benchchem.com [benchchem.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. fishersci.com [fishersci.com]

The Discovery and Enduring Legacy of Quinoxaline Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyrazine ring, represents a cornerstone in medicinal chemistry and materials science. First identified in the late 19th century, the quinoxaline scaffold has proven to be a versatile platform for the development of a vast array of compounds with significant biological activities. Its derivatives have been instrumental in the creation of therapeutics ranging from antibiotics to anticancer agents. This technical guide provides an in-depth exploration of the discovery, history, and key synthetic methodologies of quinoxaline compounds. It further presents a curated summary of their biological activities with quantitative data, detailed experimental protocols, and a visualization of a key signaling pathway modulated by these remarkable molecules.

A Journey Through Time: The Discovery and Historical Development of Quinoxalines

The story of quinoxalines begins in 1884 with the pioneering work of German chemists W. Körner and O. Hinsberg. They independently reported the first synthesis of a quinoxaline derivative through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1][2] This fundamental reaction, now known as the Körner-Hinsberg synthesis, laid the groundwork for the entire field of quinoxaline chemistry.

While the initial discovery was a landmark in synthetic organic chemistry, the profound biological significance of quinoxalines would not be fully appreciated for several decades. A pivotal moment came in 1943 when McIlwain reported the antibacterial activity of quinoxaline-1,4-di-N-oxides (QdNOs). This discovery opened the floodgates for the exploration of quinoxalines as potential therapeutic agents.

The mid-20th century witnessed the isolation of naturally occurring quinoxaline antibiotics, such as echinomycin and triostin A, from Streptomyces species. These complex molecules, featuring two quinoxaline chromophores, were found to exhibit potent antibacterial and antitumor properties by bis-intercalating into DNA.

The latter half of the 20th century and the early 21st century have seen an explosion in the development of synthetic quinoxaline derivatives. This has led to the discovery of compounds with a wide spectrum of pharmacological activities, including anticancer, antiviral, antimalarial, and anti-inflammatory properties. Today, quinoxaline-based drugs are in clinical use and continue to be a major focus of drug discovery efforts.

Historical Timeline of Key Discoveries:

| Year | Discovery/Milestone | Significance |

| 1884 | First synthesis of a quinoxaline derivative by Körner and Hinsberg.[1][2] | Foundation of quinoxaline chemistry. |

| 1943 | Report on the antibacterial activity of quinoxaline-1,4-di-N-oxides (QdNOs) by McIlwain. | First indication of the therapeutic potential of quinoxalines. |

| 1950s | Isolation of naturally occurring quinoxaline antibiotics like echinomycin and triostin A. | Discovery of potent antitumor and antibacterial agents from natural sources. |

| Late 20th Century - Present | Development of a wide range of synthetic quinoxaline derivatives with diverse pharmacological activities. | Expansion of the therapeutic applications of quinoxalines, leading to clinically approved drugs. |

Synthetic Methodologies: From Classic Condensations to Modern Innovations

The synthesis of the quinoxaline core has evolved significantly since its inception. While the classical approach remains relevant, a plethora of modern, efficient, and environmentally friendly methods have been developed.

The Classic Körner-Hinsberg Synthesis

The traditional and most fundamental method for synthesizing quinoxalines is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. This reaction is typically carried out in an acidic or alcoholic solvent and often requires elevated temperatures.

General Reaction Scheme:

Caption: General workflow for the synthesis of quinoxaline derivatives.

Modern Synthetic Approaches

In recent years, significant efforts have been directed towards developing more efficient and sustainable methods for quinoxaline synthesis. These modern techniques often employ catalysts, microwave irradiation, or greener reaction media to improve yields, reduce reaction times, and minimize environmental impact.

Table 1: Comparison of Modern Synthetic Methods for Quinoxaline Derivatives

| Method | Catalyst/Conditions | Solvent | Temperature | Time | Yield (%) | Reference |

| Microwave-assisted Synthesis | Iodine (I₂) | Ethanol | 80 °C | 5-10 min | High | [3] |

| Zinc Triflate Catalysis | Zn(OTf)₂ | Acetonitrile | Room Temp. | 15-30 min | up to 90% | [1] |

| Green Chemistry Approach | Glycerol/Water | - | 90 °C | 4-6 min | 85-91% | [1] |

Quantitative Biological Activity of Quinoxaline Derivatives

The therapeutic potential of quinoxaline derivatives is vast, with a significant focus on their application as anticancer agents. The following tables summarize the in vitro cytotoxic activity of selected quinoxaline compounds against various human cancer cell lines, presented as the half-maximal inhibitory concentration (IC₅₀).

Table 2: Anticancer Activity of Selected Quinoxaline Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Compound 1 | HCT116 (Colon) | 2.5 | Cell Cycle Arrest (G2/M) | |

| Compound 2 | HCT116 (Colon) | 4.4 | Not specified | |

| Compound 3 | MCF-7 (Breast) | 5.3 | Not specified | |

| Compound 4 | PC-3 (Prostate) | 2.11 | Topoisomerase II Inhibition, Apoptosis Induction | |

| FQ | MDA-MB-231 (Breast) | < 16 | c-Met Kinase Inhibition |

Table 3: Anticancer Activity of Additional Quinoxaline Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| VIIIc | HCT116 (Colon) | 0.36 | |

| XVa | HCT116 (Colon) | 4.4 | |

| XVa | HepG2 (Liver) | 7.2 | |

| XVa | MCF-7 (Breast) | 5.3 |

Detailed Experimental Protocols

To provide a practical understanding of quinoxaline synthesis, a detailed experimental protocol for a representative modern method is provided below.

Microwave-Assisted Synthesis of a 2,3-Disubstituted Quinoxaline Derivative

Objective: To synthesize a 2,3-disubstituted quinoxaline derivative via a microwave-assisted condensation reaction.

Materials:

-

Substituted o-phenylenediamine (1.0 mmol)

-

Substituted 1,2-dicarbonyl compound (e.g., benzil) (1.0 mmol)

-

Iodine (I₂) (10 mol%)

-

Ethanol (5 mL)

-

Microwave reactor vials

-

Thin Layer Chromatography (TLC) plates

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

In a microwave reactor vial, combine the o-phenylenediamine (1.0 mmol), the 1,2-dicarbonyl compound (1.0 mmol), and iodine (10 mol%).

-

Add ethanol (5 mL) as the solvent.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a controlled temperature (e.g., 80°C) for a specified time (e.g., 5-10 minutes).

-

Monitor the reaction progress using TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate mixture).

-

Collect the fractions containing the pure product and evaporate the solvent to obtain the final quinoxaline derivative.[3]

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Mandatory Visualization: Signaling Pathway

A significant mechanism through which many quinoxaline derivatives exert their anticancer effects is the induction of apoptosis (programmed cell death). The following diagram, generated using Graphviz (DOT language), illustrates the intrinsic (mitochondrial) apoptosis pathway, which is often modulated by these compounds.

Caption: Intrinsic apoptosis pathway induced by quinoxaline derivatives.

Conclusion

From their serendipitous discovery in 1884 to their current status as a privileged scaffold in drug discovery, quinoxaline compounds have had a profound impact on science and medicine. The continuous evolution of synthetic methodologies has made a vast chemical space of quinoxaline derivatives accessible for biological screening. The compelling quantitative data on their anticancer activities, coupled with a growing understanding of their mechanisms of action, ensures that quinoxalines will remain a fertile ground for the development of novel therapeutics for years to come. This technical guide serves as a comprehensive resource for researchers dedicated to harnessing the full potential of this remarkable class of heterocyclic compounds.

References

Tautomerism in Quinoxalin-2-amine Derivatives: A Technical Guide for Drug Development Professionals

Executive Summary

Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Their biological activity is profoundly influenced by their three-dimensional structure and electronic properties. A critical, yet often overlooked, aspect governing these properties is tautomerism: the dynamic equilibrium between two or more interconvertible structural isomers. This guide provides an in-depth exploration of tautomerism in quinoxalin-2-amine derivatives, a prevalent scaffold in drug discovery. We will dissect the underlying principles of amino-imino tautomerism, elucidate the key factors that control the tautomeric equilibrium, and present a validated, multi-faceted approach for its characterization, integrating spectroscopic and computational techniques. This document is intended to equip researchers, scientists, and drug development professionals with the expertise to anticipate, analyze, and ultimately leverage tautomeric control in the design of novel quinoxaline-based therapeutics.

Introduction: The Significance of Tautomerism in Quinoxaline Scaffolds

The quinoxaline nucleus, a fusion of benzene and pyrazine rings, is a privileged scaffold in drug discovery, lending itself to a wide array of biological activities.[2] Derivatives have been developed as anti-inflammatory agents, kinase inhibitors, and electron-transporting materials, underscoring their chemical versatility.[1][3] The biological function of these molecules is intrinsically linked to their structure. Subtle changes in molecular geometry and electronic distribution can dramatically alter properties like receptor binding affinity, membrane permeability, and metabolic stability.

Tautomerism represents one of the most fundamental of these structural subtleties. It is a phenomenon where a molecule exists as a mixture of two or more readily interconvertible isomers, known as tautomers, that differ in the position of a proton and the location of a double bond.[4] For this compound derivatives, the dominant form of tautomerism is the amino-imino equilibrium .

The ratio of these tautomers is not fixed; it is a dynamic equilibrium sensitive to the molecule's environment.[5] This has profound implications for drug development. A molecule may exist predominantly as one tautomer in an aqueous physiological environment and another within the hydrophobic pocket of a target protein. Failure to account for this "tautomeric shift" can lead to flawed structure-activity relationship (SAR) models, inaccurate docking predictions, and ultimately, the failure of promising drug candidates.[5] Therefore, a comprehensive understanding and rigorous characterization of the tautomeric landscape are not merely academic exercises but critical components of a successful drug discovery program.

The Amino-Imino Tautomeric Equilibrium in Quinoxalin-2-amines

The core of tautomerism in this compound derivatives lies in the prototropic shift between the exocyclic amino group and the endocyclic ring nitrogen at position 1. This establishes an equilibrium between the amino form and the imino form.

-

Amino Tautomer (2-aminoquinoxaline): In this form, the exocyclic nitrogen is an amino group (-NH2), and the aromaticity of the quinoxaline ring system is fully preserved.

-

Imino Tautomer (2(1H)-iminoquinoxaline): In this form, a proton has migrated from the exocyclic amino group to the N1 position of the quinoxaline ring. This results in an exocyclic imino group (=NH) and a partially saturated pyrazine ring, which disrupts the aromaticity.

Generally, for N-heteroaromatic amines, the amino form is significantly more stable due to the preservation of aromatic resonance energy.[6] The imino form, having a less stable quinonoid structure, typically exists in a much lower proportion.[6] However, as we will explore, this is a generalization, and the actual equilibrium can be influenced by a variety of factors.

Caption: Amino-imino tautomeric equilibrium in this compound.

Factors Governing the Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static. It is a delicate balance dictated by the interplay of intramolecular and intermolecular forces. Understanding these factors is paramount for predicting and controlling the tautomeric behavior of drug candidates.

Solvent Effects

The polarity of the solvent plays a crucial role in determining the predominant tautomeric form.[7][8]

-

Nonpolar Solvents: In nonpolar environments, the less polar tautomer is generally favored. The amino form, with its preserved aromaticity, is often less polar than the more charge-separated imino form and thus tends to predominate.

-

Polar Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with both tautomers. The specific interactions can stabilize one form over the other. For instance, water can act as both a hydrogen bond donor and acceptor, potentially stabilizing the imino tautomer by interacting with both the imino (=NH) proton and the N4 lone pair.[7]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are hydrogen bond acceptors and can influence the equilibrium by selectively solvating the N-H protons present in both tautomers.

The free energy of solvation can differ for each tautomer, leading to a shift in the equilibrium constant compared to the gas phase.[9]

pH and Ionization

The pH of the medium has a profound effect, as protonation or deprotonation can "lock" the molecule into a specific tautomeric form.

-

Acidic Conditions: Protonation will occur at the most basic nitrogen atom. In the amino tautomer, this is typically the N1 atom. The resulting cation is resonance-stabilized.

-

Basic Conditions: Deprotonation can lead to an anionic species that is a common conjugate base for both tautomers, effectively shifting the equilibrium.

The equilibrium constant can be calculated from the pKa values of each tautomer, as their deprotonation leads to a common resonance-stabilized anion.[5]

Electronic Effects of Substituents

Substituents on the quinoxaline ring can significantly alter the electronic distribution and, consequently, the relative stability of the tautomers.

-

Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO2, -CN) on the benzene ring can decrease the electron density in the pyrazine ring, potentially making the N1 atom less basic and thus disfavoring the imino form.

-

Electron-Donating Groups (EDGs): EDGs (e.g., -OCH3, -N(CH3)2) can increase the electron density, making the N1 atom more basic and potentially increasing the proportion of the imino tautomer.

Intramolecular and Intermolecular Hydrogen Bonding

In the solid state, and in certain solution environments, hydrogen bonding can be a dominant factor. Intramolecular hydrogen bonds, for example between the amino/imino group and a substituent at the 3-position, can lock the molecule into a specific conformation and favor one tautomer.[10] Intermolecular hydrogen bonding in the crystal lattice is a powerful force that often results in the crystallization of a single, most stable tautomer.[10]

Experimental and Computational Characterization of Tautomers

A definitive characterization of the tautomeric equilibrium requires a multi-pronged approach, combining several spectroscopic and computational techniques. No single method is sufficient, and the data from each should be cross-validated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful tools for studying tautomerism in solution.[11] By analyzing chemical shifts, coupling constants, and signal integration, one can identify the different tautomers and quantify their relative abundance.[12]

Key Observables:

-

¹H NMR: The chemical shifts of the N-H protons are highly informative. The amino (-NH2) protons will have a different chemical shift from the imino (=NH) and ring (N1-H) protons. Aromatic protons will also show distinct shifts depending on the aromaticity of the ring. In cases of rapid interconversion on the NMR timescale, an averaged signal is observed.[12]

-

¹³C NMR: The chemical shifts of the carbon atoms in the pyrazine ring are particularly sensitive to the tautomeric state. For example, the C2 carbon will have a significantly different chemical shift in the amino (C-NH2) versus the imino (C=NH) form.

| Nucleus | Amino Tautomer (Expected) | Imino Tautomer (Expected) | Rationale |

| ¹H | Single resonance for -NH₂ protons | Two distinct signals for N1-H and =NH | Different chemical environments. |

| ¹H | Aromatic signals for pyrazine ring protons | More upfield (aliphatic-like) signals | Loss of aromaticity in the imino form. |

| ¹³C | C2 signal consistent with C-N single bond | C2 signal shifted downfield (C=N) | Change in hybridization and bond order. |

| ¹⁵N | Signal for sp² amino nitrogen | Two signals: sp² imino and sp³ ring nitrogen | Different hybridization states. |

Protocol: ¹H NMR Solvent Titration

This protocol helps elucidate the effect of solvent polarity on the tautomeric equilibrium.

-

Sample Preparation: Prepare a stock solution of the this compound derivative in a nonpolar, aprotic solvent (e.g., CDCl₃).

-

Initial Spectrum: Acquire a high-resolution ¹H NMR spectrum of the initial solution.

-

Titration: Add aliquots of a polar, protic solvent (e.g., DMSO-d₆ or CD₃OD) to the NMR tube.

-

Spectral Acquisition: Acquire a spectrum after each addition, ensuring the sample has equilibrated.

-

Data Analysis: Monitor the chemical shifts of the N-H and aromatic protons. The appearance of new signals or a progressive shift in existing signals indicates a change in the tautomeric equilibrium. Quantify the ratio of tautomers at each step by integrating the respective signals.

Caption: Workflow for NMR solvent titration experiment.

UV-Vis Spectroscopy

Different tautomers possess distinct electronic structures and will therefore absorb light at different wavelengths. UV-Vis spectroscopy is a sensitive technique for detecting the presence of multiple tautomers in solution.[13]

-

Amino Form: Typically exhibits absorption bands characteristic of the fully aromatic π-system.

-

Imino Form: The disruption of aromaticity often leads to a shift in the absorption maximum (λ_max), frequently to a longer wavelength (bathochromic shift).[14]

By comparing the spectra in different solvents, one can observe shifts in λ_max that correlate with changes in the tautomeric equilibrium.[15]

X-Ray Crystallography

X-ray crystallography provides unambiguous, high-resolution structural data of the molecule in the solid state.[16] It can definitively identify which tautomer is present in the crystal lattice by precisely locating the positions of all atoms, including hydrogen atoms. While this method only provides information about the solid state, it is the gold standard for confirming the structure of a single tautomer and serves as an invaluable reference point for interpreting solution-state data and validating computational models.[16][17]

Computational Chemistry (DFT)

Density Functional Theory (DFT) calculations have become an indispensable tool for studying tautomerism.[18] By calculating the relative electronic energies of the different tautomers, researchers can predict their relative stabilities.

Methodology:

-

Structure Optimization: The geometry of each tautomer is optimized in the gas phase to find its lowest energy conformation.

-

Energy Calculation: Single-point energy calculations are performed using a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)).

-

Solvation Modeling: To simulate solution-phase behavior, implicit solvation models like the Polarizable Continuum Model (PCM) are applied.[18] This is critical, as solvation can dramatically alter the relative stabilities.[7]

-

Free Energy Calculation: By including zero-point vibrational energy and thermal corrections, the Gibbs free energy (ΔG) of each tautomer can be calculated. The tautomer with the lower ΔG is predicted to be the more stable form. The energy difference can be used to estimate the equilibrium constant (K_eq = e^(-ΔG/RT)).

DFT calculations are particularly powerful for:

-

Predicting the dominant tautomer under different conditions.[19]

-

Correlating calculated NMR chemical shifts with experimental data to aid in spectral assignment.

-

Understanding the energetic barriers for tautomeric interconversion.

Implications for Drug Design and Development

The tautomeric state of a this compound derivative directly impacts its physicochemical and pharmacological properties.

-

Receptor Binding: The two tautomers have different shapes, hydrogen bonding patterns (donor/acceptor sites), and electrostatic potentials. A protein's active site may selectively bind one tautomer over the other. An accurate understanding of the bioactive tautomer is essential for effective structure-based drug design.

-

pKa and Lipophilicity (LogP): Tautomers exhibit different pKa values and LogP profiles. These properties govern solubility, membrane permeability, and oral bioavailability.

-

Metabolic Stability: The different tautomers may be metabolized by different enzymatic pathways at different rates, affecting the drug's half-life.

By characterizing the tautomeric preferences of a lead compound early in the discovery process, medicinal chemists can make more informed decisions. For example, a molecule might be chemically modified to "lock" it into the more active or bioavailable tautomeric form, thereby optimizing its overall drug-like properties.

Conclusion

Tautomerism in this compound derivatives is a critical, dynamic phenomenon with far-reaching implications for drug discovery and development. The assumption of a single, static structure is a perilous oversimplification. The dominant amino-imino equilibrium is a delicate balance, readily influenced by the chemical environment.

A rigorous, multi-technique approach is essential for a complete understanding. NMR and UV-Vis spectroscopy provide invaluable insights into solution-state behavior, while X-ray crystallography offers definitive solid-state structural information. These experimental methods, when integrated with the predictive power of DFT calculations, provide a robust platform for characterizing and predicting tautomeric behavior. By embracing the complexity of tautomerism, researchers can unlock new strategies for optimizing lead compounds, leading to the development of safer and more effective quinoxaline-based medicines.

References

- 1. Multi-scale investigation of PQ3-quinoxaline derivatives as selective COX-2 inhibitors: synthesis, structural analysis, DFT, MD simulations, and in silico/in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Quinoxaline derivatives as attractive electron-transporting materials [beilstein-journals.org]

- 4. mun.ca [mun.ca]

- 5. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 268. The tautomerism of N-hetero-aromatic amines. Part I - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. Theoretical studies of the tautomeric equilibria for five-member N-heterocycles in the gas phase and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems: a case study of moxonidine drug and insights from the Cambridge structural database (CSD) - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. asianpubs.org [asianpubs.org]

- 15. [PDF] Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. RCAAP - Tautomerism in quinoxalines derived from the 1,4-naphthoquinone nucleus: acid m... [rcaap.pt]

- 18. researchgate.net [researchgate.net]

- 19. Amino-imino adenine tautomerism induced by the cooperative effect between metal ion and H2O/NH3 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quinoxaline Ring System: A Comprehensive Technical Guide to its Electronic Properties

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a heterocyclic aromatic system composed of a fused benzene and pyrazine ring, is a cornerstone in modern medicinal chemistry and materials science. Its unique electronic architecture governs its reactivity, photophysical behavior, and biological interactions, making a thorough understanding of its properties paramount for the rational design of novel therapeutics and functional materials. This technical guide provides an in-depth exploration of the electronic properties of the quinoxaline ring system, complete with experimental protocols and visual workflows to facilitate further research and development.

Core Electronic Characteristics

The fundamental electronic nature of the quinoxaline ring is dictated by the presence of the pyrazine ring, which is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency significantly influences the molecule's overall electronic landscape and reactivity.

Aromaticity and Electron Distribution: Quinoxaline is an aromatic compound, adhering to Hückel's rule with a delocalized π-electron system extending over both rings. The nitrogen atoms, however, inductively withdraw electron density from the carbocyclic ring, leading to a polarized system. The pyrazine ring is significantly more electron-poor than the benzene ring, making it susceptible to nucleophilic attack. This inherent electronic character is a key feature exploited in the synthesis of functionalized quinoxaline derivatives.